REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([S:12][CH3:13])[N:6]=1)([CH3:3])[CH3:2].[I:14]Cl>CO>[I:14][C:10]1[C:5]([NH:4][CH:1]([CH3:3])[CH3:2])=[N:6][C:7]([S:12][CH3:13])=[N:8][C:9]=1[CH3:11]
|
Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=NC(=NC(=C1)C)SC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at for 3 h monitoring by LC/MS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetone
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC(=NC1C)SC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |